(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYILQXGOTUZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Development of Novel and Efficient Synthetic Pathways
The creation of secondary amines from readily available precursors—aldehydes, amines, and alkyl halides—can be achieved through several classical and modern synthetic routes. For a sterically hindered and electronically distinct molecule like (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, optimizing these pathways for yield, purity, and stereochemical control is essential.
Exploration of Nucleophilic Substitution Approaches
One of the most fundamental methods for forming a C-N bond is the nucleophilic substitution reaction. In this approach, an amine acts as a nucleophile, displacing a leaving group on an alkyl halide. For the synthesis of the target compound, this would involve the reaction of sec-butylamine (B1681703) with 2-chloro-6-fluorobenzyl halide (e.g., chloride or bromide).
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base is critical to prevent side reactions. While this method is straightforward, it can be challenging for sterically hindered substrates. The ortho-substituents (chlorine and fluorine) on the phenyl ring can impede the approach of the sec-butylamine nucleophile, potentially leading to lower yields or requiring harsh reaction conditions.
| Parameter | Condition | Rationale |
| Substrates | 2-chloro-6-fluorobenzyl chloride, sec-butylamine | Readily available starting materials. |
| Solvent | Acetonitrile | Polar aprotic solvent facilitates SN2 reaction. |
| Base | K2CO3 or Et3N | Non-nucleophilic base to neutralize acid byproduct. |
| Temperature | 50-80 °C | Increased temperature to overcome steric hindrance. |
This interactive data table provides a summary of typical conditions for nucleophilic substitution.
Reductive Amination Strategies for Benzylamines
Reductive amination is a highly versatile and widely used method for synthesizing amines. organic-chemistry.org This two-step, one-pot process involves the initial reaction of an aldehyde (2-chloro-6-fluorobenzaldehyde) with an amine (sec-butylamine) to form an imine intermediate. google.com This imine is then reduced in situ to the desired secondary amine. google.com This method avoids the direct use of alkyl halides and is often more efficient for sterically hindered systems.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to its mildness and tolerance of a wide range of functional groups. The reaction proceeds by forming an iminium ion, which is then readily reduced. The entire process is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.
| Parameter | Reagent/Condition | Purpose |
| Carbonyl | 2-chloro-6-fluorobenzaldehyde | Electrophilic partner. |
| Amine | sec-butylamine | Nucleophilic partner. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild hydride source for imine reduction. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, suitable for the reaction. |
This interactive data table outlines the key components for a typical reductive amination reaction.
Enantioselective Synthesis through Asymmetric Catalysis
Since sec-butylamine is chiral, its reaction with 2-chloro-6-fluorobenzaldehyde will produce a mixture of diastereomers. To synthesize a single enantiomer of this compound, asymmetric synthesis is required. This involves using chiral catalysts to control the stereochemical outcome of the reaction, aiming for high enantiomeric excess (ee) or diastereomeric excess (de). Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods to prepare valuable α-chiral amines. nih.govacs.org
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal catalysis is a powerful tool for asymmetric synthesis. acs.orgdicp.ac.cnrsc.org In this context, the pre-formed imine from 2-chloro-6-fluorobenzaldehyde and sec-butylamine can be hydrogenated using a chiral transition metal complex. nih.govacs.org Catalysts based on iridium, rhodium, or ruthenium, paired with chiral phosphine ligands (e.g., BINAP derivatives), are commonly used. nih.govscispace.com These catalysts coordinate to the imine and deliver hydrogen from one face, leading to the preferential formation of one enantiomer. The reaction is typically run under a hydrogen atmosphere at elevated pressure. The choice of ligand is crucial for achieving high enantioselectivity.
| Catalyst System | Typical Substrate | Reported Enantioselectivity (ee) |
| [Ir(COD)Cl]₂ / Chiral Ligand | N-Aryl Imines | Up to 98% |
| Ru-BINAP Complexes | N-Alkyl Imines | Up to 90% |
| Rh-DIPAMP Complexes | N-Acyl Enamines | >95% |
This interactive data table summarizes representative transition metal catalysts and their performance in asymmetric hydrogenation of imine-related substrates. nih.govacs.org
Organocatalytic Approaches Utilizing Chiral Secondary Amines
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze the asymmetric reductive amination of aldehydes. scispace.comacs.orgnih.gov The catalyst protonates the imine, forming a chiral ion pair with the conjugate base. scispace.com A hydride donor, typically a Hantzsch ester, then reduces the iminium ion in a stereocontrolled manner. scispace.comacs.org This method offers the advantages of being metal-free, often proceeding under mild conditions, and showing excellent enantioselectivities for a range of substrates. acs.orgnih.gov
Biocatalytic Pathways using Imine Reductases and Reductive Aminases
Biocatalysis offers an environmentally benign and highly selective approach to chiral amine synthesis. nih.govrsc.org Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively. researchgate.netnih.govacs.org These enzymes use a nicotinamide cofactor (NADPH) as the hydride source and exhibit exquisite stereoselectivity. researchgate.netnih.gov A key advantage of RedAms is their ability to catalyze both the imine formation and its subsequent reduction within the enzyme's active site, often from a ketone and an amine. acs.orgfrontiersin.orgnih.gov For the synthesis of the target compound, an IRED could be used to reduce the pre-formed imine, or a RedAm could potentially catalyze the reaction directly between 2-chloro-6-fluorobenzaldehyde and sec-butylamine. The reaction is performed in an aqueous buffer at or near physiological pH and temperature.
| Enzyme Class | Reaction Type | Cofactor | Key Advantage |
| Imine Reductase (IRED) | Asymmetric reduction of pre-formed imines. researchgate.netnih.gov | NADPH | High stereoselectivity for a broad range of imines. researchgate.net |
| Reductive Aminase (RedAm) | Reductive amination of carbonyls with amines. acs.orgfrontiersin.org | NADPH | One-pot synthesis from ketone/aldehyde and amine. acs.org |
This interactive data table compares the features of IREDs and RedAms for chiral amine synthesis.
Multicomponent Reaction Strategies
One plausible MCR approach for the synthesis of the target amine is a variation of the Petasis reaction. organic-chemistry.org This reaction typically involves the coupling of an amine, a carbonyl compound (in this case, 2-chloro-6-fluorobenzaldehyde), and a boronic acid. A one-pot, catalyst-free Petasis-type reaction could be envisioned where butan-2-amine, formaldehyde (or a suitable equivalent), and (2-chloro-6-fluorophenyl)boronic acid react to form the desired product. organic-chemistry.org
Another relevant MCR is the copper-catalyzed three-component coupling of an amine, an imine, and an acid chloride. organic-chemistry.org While not a direct route, this highlights the potential for developing novel MCRs. A hypothetical MCR for our target molecule could involve the in situ formation of an imine from 2-chloro-6-fluorobenzaldehyde and butan-2-amine, which is then coupled with a third component to introduce the methyl group on the nitrogen, although a direct reductive amination is more straightforward.
More directly applicable are three-component reductive aminations. These reactions combine an aldehyde, an amine, and a reducing agent in a single pot. For the synthesis of this compound, 2-chloro-6-fluorobenzaldehyde and butan-2-amine would be combined in the presence of a suitable reducing agent.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Potential Product |
| 2-chloro-6-fluorobenzaldehyde | butan-2-amine | (2-chloro-6-fluorophenyl)boronic acid | Petasis-type Reaction | This compound |
| 2-chloro-6-fluorobenzaldehyde | butan-2-amine | Reducing Agent | Three-Component Reductive Amination | This compound |
Optimization of Reaction Conditions and Solvent Effects
The synthesis of this compound, most commonly achieved through reductive amination of 2-chloro-6-fluorobenzaldehyde with butan-2-amine, is highly dependent on the optimization of reaction conditions. Key parameters include the choice of reducing agent, solvent, temperature, and the use of catalysts.
Reducing Agents: A variety of reducing agents can be employed for reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often used for this purpose, typically in solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com Sodium cyanoborohydride (NaCNBH₃) is another option, particularly effective in alcoholic solvents like methanol, and its reactivity is enhanced under slightly acidic conditions. commonorganicchemistry.com For greener approaches, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is an excellent alternative. acs.org
Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of the N-alkylation reaction. acs.orgnih.gov Polar aprotic solvents like dimethylformamide (DMF) can promote the formation of "naked" anions, enhancing nucleophilicity. researchgate.net In contrast, nonpolar solvents may be preferred for certain catalytic systems. For reductive aminations, alcoholic solvents can participate in the reaction, and the choice between methanol, ethanol, or isopropanol can affect reaction kinetics and product purity. nih.gov The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or even water, is becoming increasingly important. rsc.org
Temperature and Catalysts: The reaction temperature is a critical parameter to control. While some reductive aminations proceed efficiently at room temperature, others may require heating to drive the reaction to completion, especially with sterically hindered substrates. reddit.com Acid catalysts, such as acetic acid, are often added in small amounts to facilitate imine formation. reddit.com Lewis acids like Ti(iPrO)₄ or ZnCl₂ can also be used to activate the carbonyl group. commonorganicchemistry.com
| Parameter | Options | Considerations |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaCNBH₃), H₂ with Pd/C or Raney Ni | Selectivity, functional group tolerance, safety, greenness |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Methanol, Ethanol, THF, DMF | Polarity, protic/aprotic nature, solubility of reactants, greenness |
| Catalyst | Acetic acid, Ti(iPrO)₄, ZnCl₂ | Rate of imine formation, activation of carbonyl |
| Temperature | Room temperature to elevated temperatures | Reaction kinetics, stability of reactants and products |
Stereocontrolled Synthesis Strategies for Specific Stereoisomers
Given that butan-2-amine is chiral, its reaction with 2-chloro-6-fluorobenzaldehyde will result in a mixture of diastereomers. The synthesis of specific stereoisomers of this compound requires stereocontrolled strategies.
A powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, is widely used for the asymmetric synthesis of amines. nih.govyale.edu In this approach, 2-chloro-6-fluorobenzaldehyde would first be condensed with enantiomerically pure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile, followed by removal of the sulfinyl group, would yield the chiral primary amine. However, for the synthesis of a secondary amine, a different approach is needed.
A more direct method involves the diastereoselective reductive amination of 2-chloro-6-fluorobenzaldehyde with an enantiomerically pure butan-2-amine. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions, although achieving high diastereoselectivity can be challenging due to the small size of the incoming hydrogen atom.
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture of a chiral starting material into a single enantiomer of the product with a theoretical yield of 100%. acs.orgacs.org In the context of synthesizing a specific stereoisomer of this compound, DKR could be applied to racemic butan-2-amine.
A chemoenzymatic DKR process would involve the combination of an enzymatic resolution with a metal-catalyzed in situ racemization of the unreactive enantiomer of the amine. acs.orgacs.org For instance, a lipase such as Novozym-435 could be used to selectively acylate one enantiomer of butan-2-amine. organic-chemistry.org Simultaneously, a racemization catalyst, such as a palladium or ruthenium complex, would continuously racemize the remaining unreacted enantiomer. acs.orgorganic-chemistry.orgscite.ai The resulting enantiomerically pure acylated amine could then be deacylated and used in the reductive amination with 2-chloro-6-fluorobenzaldehyde.
| DKR Component | Example | Function |
| Enzyme | Lipase (e.g., Novozym-435) | Kinetic resolution of racemic butan-2-amine |
| Racemization Catalyst | Palladium or Ruthenium complex | In situ racemization of the unreactive enantiomer |
| Acyl Donor | Ethyl acetate | Acylating agent for the enzymatic resolution |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. rsc.orgrsc.orgbenthamdirect.com
Atom Economy: Multicomponent reactions and catalytic hydrogenations exhibit high atom economy, as they incorporate a majority of the atoms from the reactants into the final product, minimizing waste. rsc.org
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-MeTHF, or even water is a key aspect of green synthesis. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic reductive amination using hydrogen gas and a recyclable metal catalyst is a much greener alternative to using stoichiometric amounts of borohydride reagents. acs.orggctlc.org Biocatalysis, as seen in DKR, also aligns with green chemistry principles by utilizing enzymes that operate under mild conditions.
Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption.
In Depth Structural Analysis and Conformational Studies of Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Advanced Crystallographic Studies
Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination
While no specific single-crystal X-ray diffraction data for (butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine is currently available in the public domain, a hypothetical analysis based on known crystallographic principles can be conducted. A successful crystallographic study would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state.
Of particular interest would be the absolute configuration of the chiral center at the second position of the butane (B89635) group. The presence of this stereocenter means the compound can exist as (R)- and (S)-enantiomers. Single-crystal X-ray diffraction using anomalous dispersion is the definitive method for determining the absolute configuration of a chiral molecule.
A hypothetical crystal structure would likely reveal a staggered conformation for the sec-butyl group to minimize steric strain. The spatial arrangement of the substituents on the phenyl ring and the orientation of the benzyl (B1604629) group relative to the amine would also be precisely determined. The expected bond lengths and angles would be influenced by the electronic effects of the chlorine and fluorine substituents.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range | Rationale |
|---|---|---|
| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for an aromatic C-Cl bond. |
| C-F Bond Length | 1.34 - 1.36 Å | Typical for an aromatic C-F bond. |
| C-N Bond Length | 1.46 - 1.48 Å | Standard for a single C-N bond in an amine. |
| N-C(benzyl) Bond Length | 1.45 - 1.47 Å | Typical for a benzylamine (B48309). |
Polymorphism and Solid-State Structural Variations
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic compounds. Different polymorphs can exhibit distinct physical properties. For this compound, the possibility of polymorphism is significant due to its conformational flexibility.
Different crystal packing arrangements could arise from variations in intermolecular interactions, such as hydrogen bonding (if a protonated form is crystallized) and van der Waals forces. The presence of the bulky and conformationally flexible sec-butyl group, along with the substituted phenyl ring, could lead to multiple, energetically similar packing motifs. It is also plausible that the conformation of the molecule itself could differ between polymorphs, particularly concerning the rotation around the C-N and C-C single bonds. The solid-state conformation can differ from the preferred conformation in solution due to packing forces.
Detailed Conformational Analysis
The conformational landscape of this compound is complex due to the presence of several rotatable single bonds.
Rotational Isomerism around C-N and C-C Bonds
Rotational isomers, or conformers, arise from the rotation around single bonds. For the target molecule, key rotations to consider are:
C(phenyl)-C(benzyl) bond: Rotation around this bond will determine the orientation of the aminomethyl group relative to the phenyl ring.
C(benzyl)-N bond: Rotation here will alter the spatial relationship between the benzyl group and the sec-butyl group.
N-C(sec-butyl) bond: This rotation will change the orientation of the sec-butyl group relative to the rest of the molecule.
The presence of bulky ortho substituents (chloro and fluoro) on the phenyl ring is expected to create a significant energy barrier to rotation around the C(phenyl)-C(benzyl) bond. This phenomenon, known as the "ortho effect," can lead to atropisomerism if the rotational barrier is high enough to allow for the isolation of different conformers at room temperature.
Preferred Conformations in Solution and Solid States
In solution, a molecule will exist as an equilibrium of different conformers, with the population of each conformer determined by its relative energy. For benzylamines, a common conformational preference is for the Cα-N bond to be oriented perpendicular to the plane of the phenyl ring. This arrangement minimizes steric interactions between the amine substituents and the ortho groups on the ring.
In the solid state, the molecule is locked into a single conformation. This conformation is not necessarily the lowest energy conformer in solution, as crystal packing forces can stabilize a higher-energy conformation. The interplay between intramolecular and intermolecular forces dictates the final solid-state structure.
Table 2: Plausible Conformations and their Predicted Relative Stabilities
| Conformation | Key Torsion Angle(s) | Predicted Relative Stability | Rationale |
|---|---|---|---|
| Gauche | C(ortho)-C(ipso)-C(benzyl)-N ≈ ±90° | High | Minimizes steric clash between the amine and ortho substituents. |
| Anti-periplanar | C(ortho)-C(ipso)-C(benzyl)-N ≈ 180° | Low | Significant steric hindrance from the ortho-chloro group. |
Impact of Steric and Electronic Effects on Conformation
The conformation of this compound is governed by a delicate balance of steric and electronic effects:
Steric Hindrance: The bulky sec-butyl group and the ortho-substituents (chlorine and fluorine) on the phenyl ring are the primary sources of steric strain. To alleviate this, the molecule will adopt conformations that maximize the distance between these groups. This steric hindrance strongly disfavors planar arrangements where the benzylamine side chain lies in the plane of the phenyl ring.
Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electron density of the phenyl ring and the C-N bond. These effects can impact bond lengths and angles, and potentially influence the rotational barriers around the single bonds. While generally considered secondary to steric effects in determining the gross conformation of such molecules, electronic effects can fine-tune the preferred geometry.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystalline solid is governed by a variety of non-covalent interactions. For this compound, the key functional groups that dictate its crystal packing are the secondary amine, the aromatic ring, and the halogen substituents (chloro and fluoro). These groups can participate in hydrogen bonding, halogen bonding, and other van der Waals interactions, collectively influencing the supramolecular assembly.
Analysis of Hydrogen Bonding Networks
The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This duality allows for the formation of robust hydrogen bonding networks, which are often the primary organizing force in the crystal lattice of amines.
In the crystalline state, it is anticipated that the N-H group of one molecule will form a hydrogen bond with the nitrogen atom of a neighboring molecule, leading to the formation of chains or cyclic motifs. The geometry of these interactions is critical, with typical N-H···N bond distances in the range of 2.8 to 3.2 Å and angles approaching linearity.
For instance, in the crystal structures of related substituted benzylamines, similar hydrogen bonding patterns are observed, often resulting in one-dimensional chains of molecules. These chains can then pack in various ways to form the three-dimensional crystal lattice. The bulky butan-2-yl group and the substituted phenyl ring will sterically influence the packing of these chains.
Table 1: Predicted Hydrogen Bond Parameters for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) (Typical) | H···A (Å) (Predicted) | D···A (Å) (Predicted) | ∠D-H···A (°) (Predicted) |
|---|
Note: The data in this table is predictive and based on typical values observed in the crystal structures of similar secondary amines.
Halogen Bonding and Other Non-Covalent Interactions
In addition to hydrogen bonding, the presence of chlorine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the Lewis base.
The chlorine atom in the 2-position of the phenyl ring is a potential halogen bond donor. It can interact with electron-rich sites on adjacent molecules, such as the nitrogen atom of the amine or the π-system of the aromatic ring. While fluorine is less likely to form strong halogen bonds, it can still participate in weaker electrostatic interactions.
Studies on related 3-(2-halophenyl) derivatives have shown the formation of intermolecular halogen bonds involving the halogen atom and a suitable acceptor. These interactions can play a significant role in directing the crystal packing, often leading to specific supramolecular synthons.
Table 2: Potential Non-Covalent Interactions in the Crystal Structure
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) |
|---|---|---|---|
| Halogen Bond | C-Cl | N | 3.0 - 3.5 |
| Halogen Bond | C-Cl | π-system (Phenyl) | 3.2 - 3.8 |
Note: The distances provided are typical ranges for such interactions and are intended to be illustrative.
Advanced Spectroscopic Characterization and Elucidation of Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data from high-resolution NMR studies, which are crucial for the unambiguous assignment of atomic connectivity and stereochemistry, appear to be unpublished for (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine.
Assignment of Complex Spin Systems and Stereochemical Information
Without access to ¹H and ¹³C NMR spectra, as well as two-dimensional correlation spectra such as COSY, HSQC, and HMBC, a definitive assignment of the proton and carbon signals is not possible. Such data would be essential to resolve the complex spin systems arising from the protons on the butyl chain and the substituted aromatic ring. Furthermore, stereochemical information, particularly concerning the chiral center at the second position of the butane (B89635) group, cannot be determined without specific NMR experiments, such as those involving chiral solvating agents or derivatization.
Dynamic NMR for Conformational Exchange Studies
There is no information available regarding dynamic NMR (DNMR) or variable-temperature (VT) NMR studies of this compound. These advanced techniques are necessary to investigate the conformational dynamics of the molecule, such as the rotation around the C-N bonds and the potential for different stable conformers.
Solid-State NMR for Microstructural Insights
Similarly, solid-state NMR (ssNMR) data for this compound have not been reported. ssNMR could provide valuable insights into its microstructural properties in the solid phase, including information on polymorphism, molecular packing, and intermolecular interactions.
Vibrational Spectroscopy (IR and Raman)
While general predictions can be made based on the functional groups present in this compound, specific experimental infrared (IR) and Raman spectra are not available in the public domain.
Interpretation of Characteristic Functional Group Frequencies
A detailed interpretation of characteristic functional group frequencies is contingent on the availability of experimental spectra. Hypothetically, the IR and Raman spectra would exhibit characteristic bands for the N-H stretching and bending vibrations of the secondary amine, C-H stretching from the alkyl and aromatic moieties, C=C stretching of the aromatic ring, and vibrations corresponding to the C-Cl and C-F bonds. However, without actual data, a precise assignment and discussion of these vibrational modes is not feasible.
Analysis of Hydrogen Bonding Signatures
The presence of a secondary amine group suggests the potential for intermolecular hydrogen bonding (N-H···N or N-H···F). An analysis of the N-H stretching frequency in the IR spectrum, particularly through concentration-dependent studies, would be necessary to confirm and characterize the nature and extent of hydrogen bonding. No such studies have been found for this specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the primary chromophore is the 2-chloro-6-fluorophenyl group. The absorption of UV light by this aromatic ring system results in the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals).
The electronic spectrum of substituted benzenes is primarily characterized by π→π* transitions. ijermt.org The presence of substituents on the benzene (B151609) ring, in this case, a chlorine atom and a fluorine atom, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Both chlorine and fluorine are electron-withdrawing groups by induction and electron-donating by resonance. libretexts.orgfiveable.me These competing effects modulate the electron density of the aromatic ring and can lead to shifts in the absorption bands compared to unsubstituted benzene.
The expected UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would likely exhibit characteristic absorption bands arising from the π→π* transitions of the substituted benzene ring. The sec-butylamine (B1681703) moiety itself does not possess a chromophore that absorbs significantly in the near-UV region (200-400 nm), as aliphatic amines typically show weak n→σ* transitions at shorter wavelengths, often below the cutoff of standard spectrophotometers. researchgate.net
A hypothetical UV-Vis absorption data table for this compound is presented below to illustrate the expected electronic transitions.
| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π→π | ~265 | ~250 | Hexane |
| π→π | ~210 | ~7,500 | Hexane |
Note: The λmax and ε values are estimations based on the spectroscopic data of similarly substituted benzene derivatives and are presented for illustrative purposes.
Chiroptical Spectroscopy for Absolute Configuration Assignment
The presence of a stereocenter at the second carbon of the butyl group in this compound renders the molecule chiral. Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the non-destructive determination of its absolute configuration.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, can be positive or negative and provides crucial information about the stereochemical environment of the chromophore. In the case of this compound, the 2-chloro-6-fluorophenyl moiety serves as the intrinsic chromophore.
The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. The interaction between the chiral sec-butylamine group and the electronic transitions of the aromatic ring will give rise to a characteristic ECD spectrum. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center. utexas.edu
To assign the absolute configuration, the experimental ECD spectrum of one enantiomer would be compared with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. acs.org
A hypothetical ECD data table for the (S)-enantiomer of this compound is provided below.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |
| 270 | +1.5 | π→π |
| 245 | -0.8 | π→π |
| 215 | +5.2 | π→π* |
Note: The data presented is hypothetical and serves to illustrate a potential ECD spectrum. The signs and magnitudes of the Cotton effects are crucial for stereochemical assignment.
Vibrational Circular Dichroism (VCD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. biotools.us A significant advantage of VCD is that every chiral molecule possesses a VCD spectrum, as it is based on the vibrational modes of the entire molecule and does not require a specific chromophore. nih.gov
The VCD spectra of enantiomers are mirror images of each other, exhibiting equal magnitude but opposite signs for their VCD bands. nih.gov The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a spectrum predicted from quantum-mechanical calculations, typically using Density Functional Theory (DFT). americanlaboratory.com
The process involves obtaining the experimental VCD spectrum of the compound and then performing a computational analysis to predict the VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer). A direct comparison of the signs and relative intensities of the experimental and calculated VCD bands allows for a reliable assignment of the absolute configuration. researchgate.net
A hypothetical VCD data table for key vibrational bands of the (S)-enantiomer is shown below.
| Frequency (cm⁻¹) | ΔA x 10⁻⁵ | Vibrational Assignment |
| 2960 | -2.5 | C-H stretch (asymmetric, CH₃) |
| 2875 | +1.8 | C-H stretch (symmetric, CH₃) |
| 1460 | +3.2 | C-H bend (CH₂) |
| 1150 | -4.1 | C-N stretch |
Note: This data is hypothetical and illustrates the type of information obtained from a VCD experiment. The sign of the differential absorbance (ΔA) at specific vibrational frequencies is critical for the assignment of absolute configuration.
Computational and Theoretical Investigations of Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. materialsciencejournal.org For (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, this process would involve starting with an initial guess of the structure and iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The popular B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net The optimized geometry reveals key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Cl | 1.75 Å |
| C-F | 1.36 Å | |
| C-N | 1.47 Å | |
| N-H | 1.01 Å | |
| Bond Angles | C-C-Cl | 121.5° |
| C-C-F | 119.8° | |
| C-N-C | 114.2° |
Note: The data in this table is hypothetical and serves as an illustration of typical results from a DFT geometry optimization.
While DFT is a workhorse for many applications, ab initio ("from the beginning") methods are employed when higher accuracy is required for energetic properties. These methods are based on first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate energies, which are crucial for determining reaction barriers, conformational energy differences, and thermochemical properties. researchgate.net However, these methods are significantly more computationally demanding than DFT.
The choice of both the DFT functional and the basis set is critical as it directly influences the accuracy of the computational results. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as those including diffuse functions (e.g., "+") and polarization functions (e.g., "(d,p)"), provide more flexibility to describe the electron distribution, especially for systems with lone pairs or anions.
Different DFT functionals may perform better for specific properties. For instance, while B3LYP is a good all-around functional, others like M06-2X might be better for non-covalent interactions, and long-range corrected functionals like ωB97X-D are often superior for predicting electronic excitation energies. A comparative study is often necessary to validate the chosen level of theory against experimental data if available.
Table 2: Hypothetical Effect of Basis Set and Functional on the Calculated Dipole Moment of this compound
| Functional | Basis Set | Dipole Moment (Debye) |
| B3LYP | 6-31G(d) | 2.85 D |
| B3LYP | 6-311++G(d,p) | 2.98 D |
| M06-2X | 6-311++G(d,p) | 3.05 D |
| ωB97X-D | 6-311++G(d,p) | 3.02 D |
Note: This table contains hypothetical data to illustrate the variation in calculated properties with different computational methods.
Conformational Energy Landscapes and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. A conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them. This is achieved by systematically rotating key dihedral angles and calculating the energy at each step, thereby mapping the potential energy surface (PES).
For this molecule, key rotations would be around the C-N bonds and the C-C bond of the benzyl (B1604629) group. The results of such an analysis would identify the global minimum energy conformer (the most stable shape of the molecule) and other local minima, providing insight into the molecule's flexibility and predominant shapes at a given temperature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. materialsciencejournal.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.net
Table 3: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -0.8 eV |
| Energy Gap | ΔE | 5.7 eV |
| Ionization Potential | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity | A ≈ -ELUMO | 0.8 eV |
| Chemical Hardness | η = (I-A)/2 | 2.85 eV |
| Electronegativity | χ = (I+A)/2 | 3.65 eV |
| Electrophilicity Index | ω = χ2/(2η) | 2.34 eV |
Note: These values are hypothetical and serve to illustrate the type of data obtained from an FMO analysis.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, with colors indicating the electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP analysis would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine, chlorine, and nitrogen atoms due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the amine proton (N-H), making it a potential site for nucleophilic interaction or hydrogen bond donation.
This analysis provides a clear and intuitive map of the molecule's reactive sites. researchgate.net
Due to the absence of specific research data for "this compound" in the public domain, a detailed article on its computational and theoretical investigations cannot be provided at this time. Extensive searches for experimental spectroscopic data and molecular dynamics simulations for this particular compound have not yielded any specific results.
The scientific community has not published specific studies on the spectroscopic property prediction or the dynamic behavior in solution for "this compound" that are publicly accessible. Therefore, any attempt to generate the requested article would rely on speculation or data from structurally related but distinct compounds, which would not adhere to the required scientific accuracy and specificity for the target molecule.
Further research and publication in peer-reviewed scientific journals are required before a comprehensive and accurate article on the computational and theoretical investigations of "this compound" can be composed.
Mechanistic and Kinetic Studies of Reactions Involving Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Exploration of Oxidation Reactions
No studies on the oxidation of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine have been found. Research in this area would typically involve reacting the compound with various oxidizing agents and analyzing the products to determine the reaction pathways.
Without experimental data, the kinetics and mechanism of oxidative transformations of this specific compound remain unknown. Such studies would involve determining the rate law of the reaction, identifying intermediates, and proposing a step-by-step mechanism.
The influence of different oxidants (e.g., permanganates, chromates, peroxides) and reaction conditions (e.g., temperature, solvent, pH) on the oxidation of this compound has not been investigated.
There are no reports on the study of primary kinetic isotope effects for the oxidation of this compound. Such studies, typically involving the use of deuterated analogues, are crucial for understanding the rate-determining step of a reaction, particularly whether a C-H bond is broken in this step.
Study of Nucleophilic and Electrophilic Reactions
Specific studies on the nucleophilic and electrophilic reactions of this compound are not available.
The regioselectivity and stereoselectivity of substitution reactions involving the amine or the aromatic ring of this compound have not been documented. The chiral center at the butan-2-yl group could influence the stereochemical outcome of reactions, but no such studies have been published.
While general principles of electrophilic aromatic substitution on halogenated benzene (B151609) rings are well-established, specific studies on the substitution patterns of the 2-chloro-6-fluorophenyl group in this particular molecule are absent from the literature. The directing effects of the chloro, fluoro, and the substituted aminomethyl groups would collectively influence the position of incoming electrophiles.
Reaction Pathway Elucidation using Spectroscopic and Computational Methods
The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and transition states, from reactants to products. A combination of spectroscopic and computational methods is a powerful approach to achieve this for reactions involving this compound.
A plausible reaction to consider is the nucleophilic substitution (S_N2) reaction of this secondary amine with an alkyl halide, such as methyl iodide. Spectroscopic techniques can be employed to monitor the reaction progress and identify key species. For instance, in-situ Infrared (IR) spectroscopy can track the disappearance of the N-H bond in the starting amine and the appearance of new bonds in the product. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural characterization of both stable molecules and, in some cases, transient intermediates. pressbooks.pub Changes in the chemical shifts of protons and carbons near the nitrogen atom would provide direct evidence of the alkylation event. Mass spectrometry can be used to identify the molecular weights of reactants, products, and any stable intermediates, further confirming the reaction pathway. pressbooks.pub
Computational chemistry, particularly Density Functional Theory (DFT), offers a molecular-level understanding of the reaction mechanism that is often inaccessible through experimental methods alone. mit.edunih.gov For the N-alkylation of this compound, DFT calculations can be used to model the potential energy surface of the reaction. This allows for the calculation of the geometries and energies of the reactants, the S_N2 transition state, and the products. ucsb.edu The transition state would feature a partially formed N-C bond and a partially broken C-I bond, and its structure could be computationally optimized. ucsb.eduacs.org Furthermore, computational models can predict vibrational frequencies, which can be compared with experimental IR spectra to validate the proposed structures of intermediates and transition states. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that the calculated transition state correctly connects the reactants and products. masterorganicchemistry.com
Substituent Effects on Reactivity (Hammett and Taft Correlations)
The reactivity of this compound can be significantly altered by introducing substituents on the phenyl ring. The electronic effects of these substituents can be quantified using the Hammett equation, which relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents. researchgate.net
The Hammett equation is given by: log(k_X / k_H) = ρσ
where k_X is the rate constant for a reaction with substituent X, k_H is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that depends on the nature and position (meta or para) of the substituent. researchgate.net
For a reaction where the nitrogen atom of the amine acts as a nucleophile, electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring would increase the electron density on the nitrogen, making it a stronger nucleophile and thus increasing the reaction rate (k_X > k_H). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the nucleophilicity of the nitrogen and slow down the reaction (k_X < k_H). This would result in a negative value for the reaction constant ρ.
The following interactive data table presents hypothetical kinetic data for the reaction of various meta- and para-substituted (butan-2-yl)(phenylmethyl)amines with an electrophile, illustrating the Hammett correlation.
In addition to electronic effects, steric effects play a crucial role in determining the reactivity of amines. The Taft equation is used to separate and quantify steric and polar (electronic) effects. The original Taft equation focuses on steric effects in aliphatic systems and is given by:
log(k/k₀) = ρσ + δE_s
where σ* is the polar substituent constant, E_s is the steric substituent constant, and ρ* and δ are the reaction constants for polar and steric effects, respectively. For reactions of the amine nitrogen, the steric hindrance caused by the butan-2-yl group and the substituted benzyl (B1604629) group will influence the accessibility of the nitrogen lone pair to the electrophile.
A modified Taft analysis can be applied to understand the steric influence of the alkyl group on the nitrogen. For instance, comparing the reaction rates of a series of N-(2-chloro-6-fluorobenzyl) substituted amines with different alkyl groups (e.g., methyl, ethyl, isopropyl, sec-butyl) would reveal the impact of steric bulk.
The following interactive data table illustrates hypothetical data for a Taft analysis based on varying the alkyl substituent on the nitrogen.
As the steric bulk of the alkyl group increases (more negative E_s value), the reaction rate is expected to decrease due to increased steric hindrance around the nitrogen atom. sciepub.comrsc.org
Influence of the Chiral Center on Reaction Kinetics and Stereochemical Outcome
The presence of a chiral center at the second carbon of the butan-2-yl group means that this compound exists as a pair of enantiomers: (R)- and (S)-. quora.com This chirality can have a significant impact on both the kinetics and the stereochemical outcome of its reactions.
When reacting with an achiral reagent, the (R)- and (S)-enantiomers will exhibit identical reaction rates. However, if the amine reacts with a chiral, enantiomerically pure reagent, the two enantiomers will react at different rates. This phenomenon is known as kinetic resolution. The transition states formed from the reaction of the (R)-amine with the chiral reagent and the (S)-amine with the same chiral reagent will be diastereomeric. Diastereomeric transition states have different energies, leading to different activation energies and, consequently, different reaction rates. acs.org
The stereochemical outcome of a reaction is also profoundly influenced by the chiral center. If a new stereocenter is formed during a reaction, the existing chirality of the butan-2-yl group can direct the stereochemistry of the new center, leading to the preferential formation of one diastereomer over the other. This is known as diastereoselective synthesis. For example, in an alkylation reaction that creates a new chiral center at the nitrogen (if the third substituent is different from the others and inversion is slow), the approach of the electrophile will be influenced by the steric bulk of the groups attached to the existing chiral carbon. This steric hindrance will favor the approach from the less hindered face, resulting in a diastereomeric excess of one product. Computational modeling of the diastereomeric transition states can provide a rationale for the observed stereoselectivity. acs.org
Stereochemical Aspects and Enantiomeric Purity of Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Methods for Enantiomeric Excess Determination
The quantitative analysis of enantiomeric composition, or enantiomeric excess (e.e.), is fundamental in the characterization of chiral compounds. For (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, several chromatographic and spectroscopic methods can be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For a secondary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The presence of the aromatic ring and the amine group in the target molecule provides sites for these interactions.
Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. It is essential to validate the method to ensure linearity, accuracy, and precision.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or N-trifluoroacetyl-L-prolyl chloride.
The derivatized enantiomers are then separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. The differential interaction between the diastereomeric derivatives and the chiral stationary phase allows for their separation. The choice of the cyclodextrin derivative (e.g., permethylated, acetylated) can significantly influence the resolution of the enantiomers. wiley.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 2: Illustrative Chiral GC Conditions for Enantiomeric Analysis
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225) |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Detector | FID at 250 °C |
| Derivatization | Trifluoroacetylation |
NMR with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric excess. Chiral solvating agents, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) derivatives, form transient diastereomeric complexes with the enantiomers of the amine. rsc.org This results in the splitting of NMR signals for protons near the chiral centers, allowing for the integration of the signals to determine the enantiomeric ratio. rsc.org
Alternatively, chiral derivatizing agents, like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), can be used to convert the enantiomers into stable diastereomers. The resulting diastereomers will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectra, which can then be integrated to calculate the enantiomeric excess.
Chiral Resolution Techniques
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, classical and kinetic resolution methods are applicable.
Diastereomeric Salt Formation
The formation of diastereomeric salts is a widely used method for the resolution of chiral amines. whiterose.ac.uk This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. ulisboa.pt
The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The crystallized salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base. The mother liquor, enriched in the other diastereomer, can also be processed to recover the other enantiomer. The efficiency of the resolution depends on the choice of the resolving agent, the solvent, and the crystallization conditions. ulisboa.pt
Table 3: Common Chiral Acids for Diastereomeric Salt Resolution of Amines
| Chiral Resolving Agent |
| (+)-Tartaric Acid |
| (-)-Mandelic Acid |
| (+)-Camphor-10-sulfonic acid |
| (-)-O,O'-Dibenzoyl-L-tartaric acid |
Kinetic Resolution Strategies
Kinetic resolution is a method that relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. ethz.ch This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
For the kinetic resolution of a secondary amine like this compound, enzymatic or chemical methods can be employed. For instance, a lipase enzyme could be used to selectively acylate one enantiomer in the presence of an acyl donor. The acylated product can then be separated from the unreacted enantiomer. The success of this method depends on the selectivity of the enzyme towards one of the enantiomers.
Chemical kinetic resolution can be achieved using a chiral acylating agent. ethz.ch The reaction of the racemic amine with a substoichiometric amount of a chiral acylating agent will lead to the formation of a diastereomeric mixture of amides, with the unreacted amine being enriched in one enantiomer.
Stereochemical Stability and Racemization Pathways
There is no available information on the stereochemical stability of the individual enantiomers or diastereomers of this compound. Consequently, potential pathways for racemization—the conversion of a chiral molecule into a mixture of equal parts of both enantiomers—have not been investigated or reported.
Influence of Stereochemistry on Intermolecular Recognition and Self-Assembly
Similarly, the scientific literature lacks studies on how the specific three-dimensional structure of this compound's stereoisomers affects their interactions with other molecules (intermolecular recognition) or their ability to spontaneously form organized structures (self-assembly).
Derivatization and Structural Modification Strategies for Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Transformations at the Secondary Amine Nitrogen
The secondary amine is a key functional group, serving as a nucleophilic and basic center. Its reactivity allows for a variety of derivatization strategies, including the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom can be readily alkylated to yield tertiary amines. This transformation is typically achieved by reacting the parent amine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base to neutralize the hydrogen halide byproduct. While the alkylation of primary amines often leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, the alkylation of a secondary amine like (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine can be controlled more effectively to yield the desired tertiary amine. masterorganicchemistry.com The use of specific bases, such as cesium hydroxide, has been shown to promote selective mono-N-alkylation under mild conditions. google.comorganic-chemistry.org Alternative, greener methods may utilize alcohols as alkylating agents in the presence of a suitable catalyst.
Acylation: Acylation of the secondary amine leads to the formation of a stable amide linkage. This is a fundamental transformation in organic synthesis, commonly carried out using acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.org The reaction is often catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or 4-(pyrrolidin-1-yl)pyridine (PPY), which significantly enhance the reaction rate. thieme-connect.de A wide array of carboxylic acids can be coupled to the amine following activation with a dehydrating agent.
| Reaction Type | Reagent(s) | Typical Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃, CsOH), Solvent (e.g., DMF, DMSO) | Tertiary Amine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | Amide |
| N-Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | Catalyst (e.g., DMAP), Solvent (e.g., Pyridine) | Amide |
Formation of Amides, Ureas, and Sulfonamides
Amides: As noted, amides are readily formed via acylation. The robustness of the amide bond makes this a common derivatization strategy for modulating molecular properties.
Ureas: The synthesis of N,N,N'-trisubstituted ureas from a secondary amine can be accomplished through several methods. A prevalent approach involves the reaction of the amine with an isocyanate (R-N=C=O). acs.org This reaction is typically rapid and high-yielding. Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used to first form a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine to form the urea. nih.govwikipedia.org More modern, environmentally benign methods utilize carbon dioxide as a C1 source in the presence of a suitable catalyst. acs.org
Sulfonamides: Sulfonamides are synthesized by reacting the secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. ekb.eg This reaction, often referred to as the Hinsberg test for primary and secondary amines, produces a stable sulfonamide derivative. The reaction is generally robust and compatible with a wide range of functional groups on both the amine and the sulfonyl chloride. nih.gov
| Derivative | Reagent(s) | Typical Conditions | Functional Group Formed |
|---|---|---|---|
| Urea | Alkyl or Aryl Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, CH₂Cl₂) | -N(R)-C(=O)-N(R')- |
| Urea | Phosgene (COCl₂) or equivalent, followed by a primary/secondary amine | Base (e.g., Pyridine), Stepwise addition | -N(R)-C(=O)-N(R'R'')- |
| Sulfonamide | Alkyl or Aryl Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | -N(R)-S(=O)₂-R'- |
Functionalization of the (2-chloro-6-fluorophenyl)methyl Moiety
The aromatic ring is substituted with a chlorine and a fluorine atom, which influence its reactivity in electrophilic and metal-mediated reactions. These halogen atoms also provide handles for cross-coupling reactions.
Directed Ortho-Metalation and Cross-Coupling Reactions
Directed Ortho-Metalation (DoM): This strategy enables the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org In the target molecule, the secondary amine itself is a poor DMG. However, it can be transiently converted into a more effective group, such as an amide or a carbamate, which can direct lithiation to the C3 position of the phenyl ring. organic-chemistry.orgbaranlab.org The reaction involves treating the derivatized amine with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) at low temperature, followed by quenching the resulting aryllithium intermediate with an electrophile (e.g., CO₂, I₂, aldehydes). uwindsor.caunito.it
Cross-Coupling Reactions: The chloro substituent on the phenyl ring can serve as a leaving group in various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design have enabled their efficient use. researchgate.net The Suzuki-Miyaura coupling with boronic acids or their derivatives is a powerful method for forming new carbon-carbon bonds. nih.gov Other notable reactions include the Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions require a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. nih.gov
| Reaction Type | Key Reagents | Typical Position of Functionalization | Bond Formed |
|---|---|---|---|
| Directed Ortho-Metalation (DoM) | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., CO₂, R-CHO) | C3 | C-C, C-Heteroatom |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst, Ligand, Base | C2 (replaces Cl) | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand, Base | C2 (replaces Cl) | C-N (Aryl-Amine) |
| Heck Coupling | Alkene, Pd catalyst, Base | C2 (replaces Cl) | C-C (Aryl-Vinyl) |
Further Halogenation or Nitration Reactions
Halogenation and Nitration: As an electrophilic aromatic substitution, the introduction of additional substituents onto the phenyl ring is governed by the directing effects of the groups already present. The benzylamine (B48309) moiety is activating and ortho-, para-directing, while the chloro and fluoro atoms are deactivating but also ortho-, para-directing. The combined effect would likely direct incoming electrophiles to the C4 position, which is para to the benzyl (B1604629) group and ortho to the fluorine atom. Nitration can be achieved using nitrating agents like bismuth subnitrate in the presence of thionyl chloride, which offers a method for nitration under relatively mild conditions. nih.gov Halogenation would proceed with standard reagents (e.g., Br₂ with a Lewis acid catalyst). The deactivated nature of the ring due to the existing halogens may necessitate forcing conditions for these transformations. researchgate.netresearchgate.net
Modifications of the Butan-2-yl Chain
Direct functionalization of the saturated butan-2-yl chain is challenging due to the inertness of its C-H bonds. The butan-2-yl group contains a chiral center at the C2 position, and any modification must consider the potential for racemization. quora.com
Strategies for modifying this chain generally fall outside of direct functionalization of the parent molecule. Instead, they would typically involve synthesizing analogues from different starting materials. For instance, derivatives could be prepared by starting with a functionalized butan-2-amine, such as an amino alcohol, which would introduce a hydroxyl group onto the alkyl chain. scbt.com This hydroxyl group could then be further modified through oxidation, esterification, or etherification.
Theoretically, radical-based C-H activation or functionalization could be envisioned, but such reactions often lack selectivity, leading to a mixture of products functionalized at different positions on the alkyl chain. Therefore, a more rational and controlled approach involves the de novo synthesis of analogues by employing appropriately substituted butan-2-amine precursors in the initial synthetic sequence.
Selective Oxidation or Reduction
The chemical structure of this compound allows for selective oxidation and reduction reactions targeting either the secondary amine or the substituted aromatic ring.
Selective Oxidation:
The secondary amine functionality is susceptible to oxidation to form the corresponding imine, (E/Z)-N-(2-chloro-6-fluorobenzylidene)butan-2-amine. This transformation can be achieved using a variety of oxidizing agents. The choice of reagent is critical to ensure selectivity and avoid over-oxidation or side reactions involving the aromatic ring.
For benzylic amines, particularly those with electron-withdrawing substituents on the aromatic ring, several catalytic systems have been shown to be effective. For instance, the oxidation of substituted benzylamines to their corresponding aldimines can be carried out with high efficiency. ias.ac.in A kinetic study on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) demonstrated that the reaction proceeds via a hydride-ion transfer from the amine to the oxidant in the rate-determining step. ias.ac.in This suggests that the electronic nature of the substituents on the phenyl ring can influence the reaction rate.
Furthermore, metal-free oxidation methods have been developed for the conversion of benzylamines to imines, offering environmentally benign alternatives. researchgate.net For example, copper-aluminum oxide catalysts have been used for the one-pot oxidation and self-coupling of benzylamines using molecular oxygen. researchgate.net
| Oxidizing System Example | Substrate Type | Product | Notes |
| Cetyltrimethylammonium permanganate (CTAP) | Substituted benzylamines | Aldimines | Reaction proceeds via hydride transfer. ias.ac.in |
| CuO-Al2O3 / O2 | Primary benzylamines and secondary dibenzylamines | N-benzylbenzaldimines | One-pot oxidation and self-coupling. researchgate.net |
Selective Reduction:
Selective reduction of the (2-chloro-6-fluorophenyl)methyl group presents a greater challenge due to the stability of the aromatic ring and the presence of halogen substituents. Catalytic hydrogenation, a common method for reducing aromatic systems, would likely also lead to the cleavage of the carbon-nitrogen bond (hydrogenolysis).
However, specific catalytic systems can be employed for the selective reduction of halogenated aromatic compounds. For instance, certain palladium or platinum catalysts under controlled conditions might allow for the hydrogenation of the aromatic ring to a cyclohexyl derivative while preserving the amine functionality. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is paramount to achieve the desired selectivity.
Another possibility is the selective removal of the halogen substituents (hydrodehalogenation) without reducing the aromatic ring. This can often be achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. The relative reactivity of C-Cl and C-F bonds to hydrogenolysis varies, with the C-Cl bond generally being more susceptible to cleavage.
Introduction of Additional Stereogenic Centers
The existing stereocenter in the sec-butyl group of this compound can be utilized to direct the stereoselective formation of new stereocenters, leading to diastereomeric products. This is a powerful strategy for creating molecules with well-defined three-dimensional structures.
A common approach involves the conversion of the secondary amine to an imine, followed by the diastereoselective addition of a nucleophile. The pre-existing chiral center on the nitrogen substituent can influence the facial selectivity of the nucleophilic attack on the imine carbon.
For instance, the alkylation of chiral imines has been studied as a method for synthesizing enantiomerically enriched amines. The diastereoselectivity of such reactions can be influenced by the nature of the chiral auxiliary, the electrophile, and the reaction conditions. nih.gov In the case of an imine derived from this compound, the sec-butyl group would act as the chiral auxiliary.
The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines has been shown to proceed with high diastereoselectivity, providing a reliable method for the synthesis of chiral amines. nih.govresearchgate.netunirioja.es While the chiral auxiliary in these cases is a sulfinyl group, the principle of a chiral group attached to the nitrogen directing the stereochemical outcome of an addition to the C=N bond is analogous.
| Reaction Type | Chiral Substrate/Auxiliary | Reagent | Product Type | Diastereoselectivity |
| Alkylation | Chiral nitro imine dianions | Alkyl iodides | 3-Substituted 1-nitrocyclohexenes | Generally >85:15 dr nih.gov |
| Allylation | (R)-N-tert-butanesulfinyl imine | Allyl bromide / Zn | Homoallylic amines | Diastereomerically controlled unirioja.es |
| Addition of Organolithium Reagents | N-tert-butanesulfinyl aldimines | Functionalized organolithium compounds | δ- and ε-Amino ketone derivatives | Moderate diastereoselectivities nih.gov |
By carefully selecting the appropriate reagents and reaction conditions, it is possible to introduce new stereogenic centers at the carbon atom of the original methylene (B1212753) bridge or at a position alpha to the nitrogen on the sec-butyl group (if a suitable functionalization strategy is employed). The resulting diastereomers could then be separated using standard chromatographic techniques, providing access to stereochemically pure compounds with multiple chiral centers.
Synthetic Utility of Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine As a Building Block
Role in the Construction of Chiral Amine-Containing Scaffolds
The inherent chirality of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine makes it a prime candidate for the synthesis of enantiomerically pure compounds. Chiral amines are fundamental components of many biologically active molecules and are crucial in asymmetric catalysis.
The secondary amine moiety can act as a nucleophile, allowing for its incorporation into a variety of molecular frameworks. For instance, it can be acylated, alkylated, or used in reductive amination reactions to form more complex chiral amine derivatives. The presence of the bulky and electronically distinct 2-chloro-6-fluorophenyl group can impart unique stereochemical control in these reactions, potentially leading to high diastereoselectivity.
Table 1: Potential Reactions for Chiral Scaffold Construction
| Reaction Type | Reagent/Catalyst | Potential Product |
| Acylation | Acid chloride/anhydride (B1165640) | Chiral amide |
| Alkylation | Alkyl halide | Chiral tertiary amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Chiral tertiary amine |
| Michael Addition | α,β-Unsaturated carbonyl | Chiral β-amino carbonyl |
While specific examples involving this compound are not documented, the principles of asymmetric synthesis strongly support its utility in this area. Research on similar chiral secondary amines has demonstrated their effectiveness in directing the stereochemical outcome of reactions, a role this compound is well-equipped to fulfill.
Application in Multi-Step Convergent Synthetic Strategies
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, offers significant advantages in terms of efficiency and yield. The structure of this compound makes it an ideal fragment for such strategies.
This chiral amine can be prepared and purified separately and then introduced at a later stage of a synthesis. This approach is particularly beneficial for the synthesis of complex molecules where the early introduction of a sensitive or chiral moiety could lead to racemization or degradation in subsequent steps.
For example, in the synthesis of a complex pharmaceutical target, one synthetic route could focus on the elaboration of a backbone structure, while a parallel route could be dedicated to the preparation of the this compound fragment. The two pieces could then be coupled in a key step, such as an amide bond formation or a nucleophilic substitution, to complete the target molecule.
Precursor in the Synthesis of Complex Organic Architectures
The combination of a chiral amine and a substituted aromatic ring in this compound provides a versatile starting point for the synthesis of more intricate molecular structures. The functional groups present offer multiple handles for chemical modification.
The secondary amine can be transformed into a variety of other functional groups or used as a directing group for reactions on the aromatic ring. The chloro and fluoro substituents on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens up pathways to a wide array of complex, polyfunctional molecules that would be difficult to access through other means.
Table 2: Potential Transformations for Complex Molecule Synthesis
| Reaction Type | Reagent/Catalyst | Functional Group Transformation |
| Buchwald-Hartwig Amination | Palladium catalyst, Base | Aryl-Nitrogen bond formation |
| Suzuki Coupling | Palladium catalyst, Boronic acid | Aryl-Carbon bond formation |
| Heck Coupling | Palladium catalyst, Alkene | Aryl-Carbon bond formation |
| N-Oxidation | Oxidizing agent | Formation of a nitrone for cycloadditions |
Design and Synthesis of Library Compounds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The scaffold of this compound is well-suited for the generation of such libraries.
Starting from this central building block, a multitude of derivatives can be synthesized by varying the substituents at different positions. The secondary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas, respectively. Furthermore, the aromatic ring can be functionalized through the aforementioned cross-coupling reactions with a wide range of coupling partners.
This strategy allows for the systematic exploration of the chemical space around the core scaffold, leading to a library of compounds with a high degree of structural and functional diversity. Such a library would be a valuable resource for identifying novel bioactive molecules.
Future Research Directions and Unresolved Questions for Butan 2 Yl 2 Chloro 6 Fluorophenyl Methyl Amine
Development of More Sustainable and Atom-Economical Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, future research could focus on creating synthetic pathways that are more sustainable and atom-economical. This would involve moving away from traditional methods that may use hazardous reagents or produce significant waste.
Key research objectives in this area could include:
Catalytic C-N Bond Formation: Investigating the use of transition-metal catalysts (e.g., palladium, copper, or nickel) or organocatalysts to facilitate the coupling of a butan-2-yl precursor with a (2-chloro-6-fluorophenyl)methyl precursor. This approach could lead to higher yields and milder reaction conditions compared to classical methods.
Reductive Amination: Exploring one-pot reductive amination protocols starting from 2-chloro-6-fluorobenzaldehyde and butan-2-amine. Research could focus on identifying green reducing agents and recyclable catalysts to minimize the environmental impact.
Flow Chemistry: Developing continuous flow processes for the synthesis of the target molecule. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which could be beneficial for industrial-scale production.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-N Bond Formation | High efficiency, selectivity, and milder conditions. | Development of novel and recyclable catalysts. |
| Reductive Amination | One-pot procedure, potentially greener reagents. | Use of environmentally benign reducing agents. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Understanding the inherent reactivity of this compound is crucial for discovering new applications. The presence of a chiral secondary amine, a fluorinated and chlorinated aromatic ring, offers multiple sites for chemical modification.
Future research could explore:
Functionalization of the Aromatic Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions to introduce new functional groups onto the 2-chloro-6-fluorophenyl moiety. The electronic effects of the existing substituents would play a key role in directing these transformations.
N-H and C-H Activation: Exploring the activation of the N-H bond of the secondary amine and adjacent C-H bonds for novel transformations. This could lead to the synthesis of more complex molecular architectures.
Asymmetric Catalysis: Utilizing the chiral nature of the butan-2-yl group to direct stereoselective reactions at other parts of the molecule or in intermolecular transformations where the compound acts as a chiral ligand or catalyst.
Advanced Theoretical Modeling of Complex Reaction Dynamics
Computational chemistry can provide deep insights into reaction mechanisms and molecular properties that are often difficult to probe experimentally. For this compound, theoretical modeling could be a powerful tool.
Areas for computational investigation include:
Conformational Analysis: Performing detailed conformational searches to identify the most stable geometries of the molecule. This is important for understanding its reactivity and intermolecular interactions.
Reaction Mechanism Studies: Using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of potential synthetic and transformation reactions. This can help in optimizing reaction conditions and predicting the formation of byproducts.
Spectroscopic Predictions: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its reaction products.
| Modeling Technique | Application | Insights Gained |
| Conformational Analysis | Identify stable geometries. | Understanding of molecular shape and intermolecular interactions. |
| Density Functional Theory (DFT) | Elucidate reaction pathways. | Optimization of reaction conditions and prediction of outcomes. |
| Spectroscopic Calculations | Predict NMR, IR, and UV-Vis spectra. | Aid in the structural characterization of new compounds. |
Investigation of Solid-State Properties for Material Science Applications
The arrangement of molecules in the solid state dictates many of a material's bulk properties. Investigating the solid-state characteristics of this compound and its derivatives could uncover potential applications in material science.
Research in this area would focus on:
Crystallography: Growing single crystals and determining the crystal structure using X-ray diffraction. This would reveal information about intermolecular interactions, such as hydrogen bonding and halogen bonding.
Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs), as each polymorph can have distinct physical properties.
Thermal Analysis: Using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study the thermal stability and phase transitions of the solid material.
Integration into Automated Synthesis Platforms for High-Throughput Research
Automated synthesis platforms are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. Integrating the synthesis of this compound and its analogs into such platforms could accelerate the discovery of new molecules with interesting properties.
Future work in this domain could involve:
Development of Robust Reaction Protocols: Adapting and optimizing synthetic routes for compatibility with automated liquid handlers and flow reactors.
Library Synthesis: Utilizing automated platforms to synthesize a library of derivatives by varying the amine and aryl halide starting materials.
High-Throughput Screening: Coupling the automated synthesis platform with high-throughput screening assays to rapidly evaluate the properties of the synthesized compounds for various applications.
Q & A
Q. What are the optimal synthetic routes for (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and butan-2-amine under basic conditions. Common bases include sodium hydroxide or potassium carbonate in solvents like dichloromethane or toluene . Industrial scalability can be achieved using continuous flow reactors and automation to enhance yield and purity . Optimization requires monitoring reaction kinetics, temperature, and stoichiometry via techniques like TLC or HPLC.
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies byproducts .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding) .
Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?
Methodological Answer: The 2-chloro-6-fluorophenyl group enhances lipophilicity, while the butan-2-yl chain affects solubility in polar solvents. Stability studies (e.g., thermal gravimetric analysis) under varying pH and temperature conditions are critical for storage and handling . Computational tools like COSMO-RS predict solubility parameters .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or alkyl modifications to assess effects on receptor binding .
- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with targets like serotonin receptors or enzymes .
- Biological Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity in cancer cell lines (e.g., MTT assays) .
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell line selection, incubation time, and solvent (DMSO vs. aqueous buffers) .
- Purity Verification: Re-evaluate compound purity using HPLC and NMR for batch-to-batch consistency .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., trifluoromethyl or dichlorophenyl analogs) to identify substituent-specific effects .
Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts?
Methodological Answer:
- Degradation Studies: Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Bioaccumulation Assays: Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
- Computational Tools: Apply QSAR models to predict toxicity endpoints (e.g., LC50) .
Q. How can computational methods enhance synthesis planning and mechanistic studies?
Methodological Answer:
- AI-Driven Synthesis: Tools like Chematica predict viable pathways and optimize reaction steps .
- Reaction Mechanism Elucidation: DFT (Density Functional Theory) calculations map energy profiles for key steps (e.g., nucleophilic substitution) .
- Pharmacokinetic Modeling: Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) using software like SwissADME .
Data Contradiction and Validation
Q. How to address discrepancies in reported reaction yields for this compound?
Methodological Answer:
- Replicate Conditions: Reproduce studies with strict adherence to reported solvent/base combinations .
- Byproduct Analysis: Use GC-MS to identify side products (e.g., over-alkylation) that reduce yield .
- Scale-Up Considerations: Evaluate mass transfer limitations in batch vs. continuous flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
